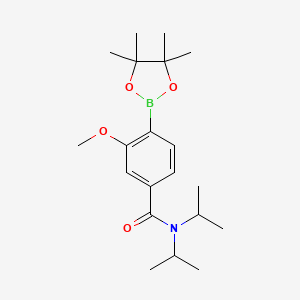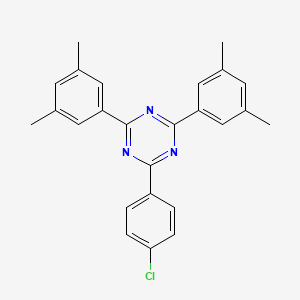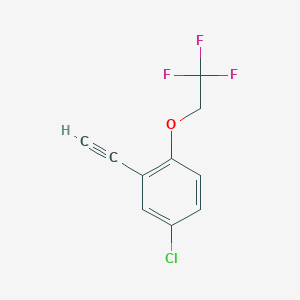
4-Chloro-2-propyl-6-trifluoromethoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-propyl-6-trifluoromethoxyquinoline is a chemical compound with the molecular formula C₁₃H₁₁ClF₃NO and a molecular weight of 289.68 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a quinoline core substituted with chloro, propyl, and trifluoromethoxy groups .
Méthodes De Préparation
The synthesis of 4-Chloro-2-propyl-6-trifluoromethoxyquinoline involves several steps, typically starting with the quinoline core. The synthetic route includes:
Nitration and Reduction: The quinoline core undergoes nitration followed by reduction to introduce the amino group.
Substitution Reactions: The amino group is then substituted with a chloro group using reagents like thionyl chloride.
Alkylation: The propyl group is introduced through an alkylation reaction.
Trifluoromethoxylation: Finally, the trifluoromethoxy group is introduced using reagents like trifluoromethoxybenzene under specific conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
4-Chloro-2-propyl-6-trifluoromethoxyquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Chloro-2-propyl-6-trifluoromethoxyquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-propyl-6-trifluoromethoxyquinoline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Chloro-2-propyl-6-trifluoromethoxyquinoline can be compared with other quinoline derivatives, such as:
4-Chloro-2-methylquinoline: Similar structure but lacks the trifluoromethoxy group.
6-Trifluoromethoxyquinoline: Lacks the chloro and propyl groups.
2-Propylquinoline: Lacks the chloro and trifluoromethoxy groups.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
1156277-29-0 |
|---|---|
Formule moléculaire |
C13H11ClF3NO |
Poids moléculaire |
289.68 g/mol |
Nom IUPAC |
4-chloro-2-propyl-6-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C13H11ClF3NO/c1-2-3-8-6-11(14)10-7-9(19-13(15,16)17)4-5-12(10)18-8/h4-7H,2-3H2,1H3 |
Clé InChI |
PSLKEMSJNXJPFO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13714184.png)




![Methyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13714216.png)
![chloromethyl (7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalene-2-carboxylate](/img/structure/B13714231.png)

![Ethyl 7-Hydroxy-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13714243.png)

